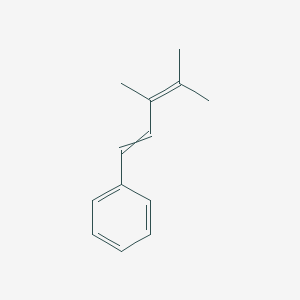
L-Valyl-L-asparaginyl-L-leucyl-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valyl-L-asparaginyl-L-leucyl-L-aspartic acid is a peptide compound composed of four amino acids: valine, asparagine, leucine, and aspartic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-asparaginyl-L-leucyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-aspartic acid, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-leucine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-asparagine and L-valine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where microorganisms are genetically engineered to produce the peptide.
化学反应分析
Types of Reactions
L-Valyl-L-asparaginyl-L-leucyl-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reducing disulfide bonds if present.
Substitution: Replacing specific amino acids within the peptide sequence.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific enzymes or chemical reagents designed to target particular amino acids.
Major Products
The major products of these reactions include modified peptides, free amino acids, and other derivatives depending on the reaction conditions.
科学研究应用
L-Valyl-L-asparaginyl-L-leucyl-L-aspartic acid has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system or as a component of peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
作用机制
The mechanism of action of L-Valyl-L-asparaginyl-L-leucyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction.
相似化合物的比较
Similar Compounds
- L-Valyl-L-asparaginyl-L-leucyl-L-proline
- L-Valyl-L-asparaginyl-L-leucyl-L-glutamic acid
- L-Valyl-L-asparaginyl-L-leucyl-L-serine
Uniqueness
L-Valyl-L-asparaginyl-L-leucyl-L-aspartic acid is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of hydrophobic (valine and leucine) and hydrophilic (asparagine and aspartic acid) residues allows it to interact with a wide range of molecular targets, making it versatile for various applications.
属性
CAS 编号 |
288584-10-1 |
|---|---|
分子式 |
C19H33N5O8 |
分子量 |
459.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H33N5O8/c1-8(2)5-10(16(28)24-12(19(31)32)7-14(26)27)22-17(29)11(6-13(20)25)23-18(30)15(21)9(3)4/h8-12,15H,5-7,21H2,1-4H3,(H2,20,25)(H,22,29)(H,23,30)(H,24,28)(H,26,27)(H,31,32)/t10-,11-,12-,15-/m0/s1 |
InChI 键 |
LMYGVKLHVGXLJR-ASHKBJFXSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane](/img/structure/B14237705.png)
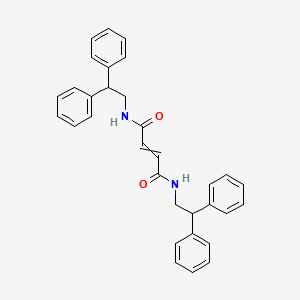
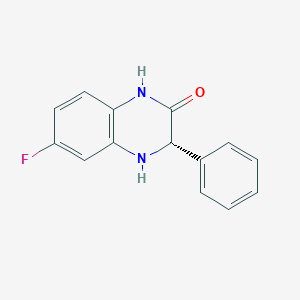
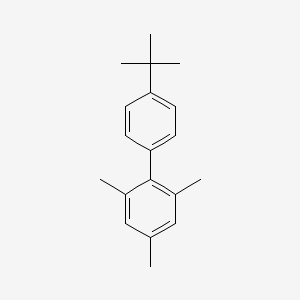
ethanenitrile](/img/structure/B14237737.png)
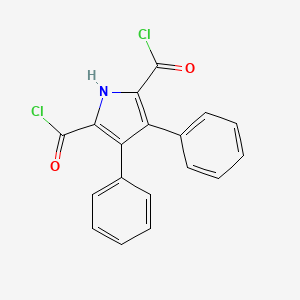
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)


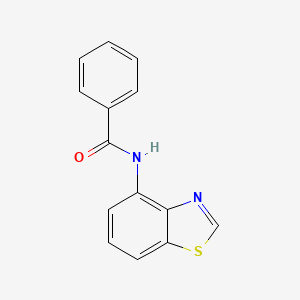
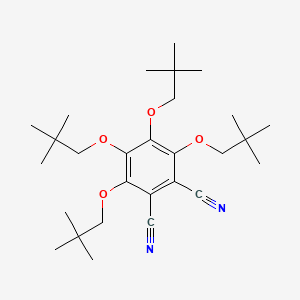
![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)
